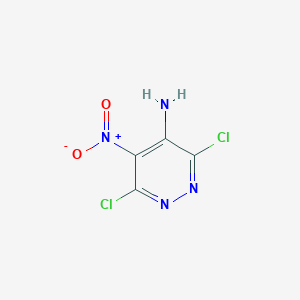

3,6-Dichloro-5-nitropyridazin-4-amine

CAS No.: 28682-68-0

Cat. No.: VC2360133

Molecular Formula: C4H2Cl2N4O2

Molecular Weight: 208.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28682-68-0 |

|---|---|

| Molecular Formula | C4H2Cl2N4O2 |

| Molecular Weight | 208.99 g/mol |

| IUPAC Name | 3,6-dichloro-5-nitropyridazin-4-amine |

| Standard InChI | InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9) |

| Standard InChI Key | YFPAFTNZJFLJNW-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N |

| Canonical SMILES | C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N |

Introduction

Chemical Structure and Properties

3,6-Dichloro-5-nitropyridazin-4-amine features a pyridazine ring with strategically positioned functional groups that contribute to its reactivity and pharmaceutical relevance. The compound contains two chlorine atoms at positions 3 and 6, a nitro group at position 5, and an amino group at position 4 of the pyridazine ring.

Basic Identification

The compound is identified by the following parameters:

| Property | Value |

|---|---|

| CAS Number | 28682-68-0 |

| Molecular Formula | C₄H₂Cl₂N₄O₂ |

| Molecular Weight | 208.99 g/mol |

| IUPAC Name | 3,6-dichloro-5-nitropyridazin-4-amine |

| PubChem CID | 12913093 |

These identification parameters are essential for regulatory compliance and scientific documentation in research settings .

Physical Properties

The physical properties of 3,6-Dichloro-5-nitropyridazin-4-amine contribute to its handling characteristics and applications:

| Physical Property | Description |

|---|---|

| Appearance | Not explicitly stated in available data |

| Solubility | Limited information in standard organic solvents |

| Storage Conditions | 2-8°C with argon filling recommended |

| Stability | Requires proper storage to maintain integrity |

The compound's physical characteristics necessitate specific storage conditions to maintain its stability and reactivity for research applications .

Chemical Identifiers

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9) |

| InChIKey | YFPAFTNZJFLJNW-UHFFFAOYSA-N |

| SMILES | C1(=C(C(=NN=C1Cl)Cl)N+[O-])N |

These identifiers facilitate precise compound identification in chemical databases and literature searches .

Structural Characteristics

The unique arrangement of functional groups in 3,6-Dichloro-5-nitropyridazin-4-amine contributes to its chemical behavior and applications.

Functional Groups

The compound contains several key functional groups:

-

Pyridazine ring - A six-membered heterocyclic structure containing two adjacent nitrogen atoms

-

Chlorine substituents - Located at positions 3 and 6, providing sites for nucleophilic substitution

-

Nitro group - At position 5, serving as an electron-withdrawing group that enhances reactivity

-

Amino group - At position 4, offering a site for further functionalization

The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates an electronic distribution that influences the compound's reactivity patterns .

Structural Significance

The structural arrangement of 3,6-Dichloro-5-nitropyridazin-4-amine is particularly important for its chemical behavior:

-

The chlorine atoms serve as leaving groups in nucleophilic aromatic substitution reactions

-

The nitro group activates the adjacent positions for nucleophilic attack

-

The amino group provides hydrogen bonding capabilities and can participate in further derivatization

This combination of features makes it valuable as a synthetic intermediate in pharmaceutical development .

Applications in Pharmaceutical Research

3,6-Dichloro-5-nitropyridazin-4-amine has significant applications in pharmaceutical research and development.

Drug Development

The compound serves as a key intermediate in developing pharmaceutical compounds with specific biological activities:

-

Antimicrobial agents - The structure allows for modifications that can target bacterial cell processes

-

Anticancer compounds - Derivatives may exhibit properties that interfere with cancer cell proliferation

-

Novel therapeutics - The versatile structure enables the creation of molecules with diverse pharmacological properties

These applications stem from the compound's ability to undergo further chemical modifications to optimize biological activity .

Structure-Activity Relationships

The relationship between structure and activity is critical for pharmaceutical applications:

-

The chlorine substituents provide sites for introducing pharmacophores through nucleophilic substitution

-

The nitro group can be modified or reduced to create compounds with different electronic properties

-

The amino group allows for additional functionalization through various reactions

These structural features make 3,6-Dichloro-5-nitropyridazin-4-amine valuable in medicinal chemistry research focusing on structure-activity relationships .

Agricultural Applications

Beyond pharmaceutical applications, 3,6-Dichloro-5-nitropyridazin-4-amine has relevance in agrochemical research.

Agrochemical Development

The compound contributes to agrochemical development in several ways:

-

Pesticide research - As a building block for potential new pesticide compounds

-

Herbicide development - The structure allows for modifications that may target plant-specific pathways

-

Crop protection advancements - Contributing to the creation of more effective and environmentally friendly agrochemicals

These applications align with ongoing efforts to develop more targeted and efficient agricultural chemicals .

Structure-Based Design

The structural features of 3,6-Dichloro-5-nitropyridazin-4-amine are advantageous for agrochemical development:

-

The chlorinated pyridazine core provides stability and specific binding properties

-

The functional groups allow for selective interactions with biological targets

-

The potential for further modification enables optimization of properties such as solubility and environmental persistence

These characteristics make it useful in the design of compounds with specific agricultural applications .

Comparison with Similar Compounds

Comparing 3,6-Dichloro-5-nitropyridazin-4-amine with structurally related compounds provides insights into its unique properties and applications.

Related Pyridazine Derivatives

Several related compounds share structural similarities but differ in specific substitution patterns:

| Compound | Structural Differences | CAS Number |

|---|---|---|

| 4,5-Dichloro-6-nitropyridazin-3-ol | Contains hydroxyl group instead of amino group | 13645-43-7 |

| 3-chloro-2,6-difluoro-5-nitropyridin-4-amine | Pyridine ring with different halogen substitution | 405230-89-9 |

| 2,6-Dichloro-3,5-dinitropyridin-4-amine | Pyridine ring with two nitro groups | 650140-90-2 |

These differences in structure lead to distinct chemical behaviors and applications .

Functional Comparisons

The functional properties of 3,6-Dichloro-5-nitropyridazin-4-amine compared to similar compounds reveal important distinctions:

-

Reactivity patterns - Different substitution patterns result in varying reactivity toward nucleophiles

-

Biological activity - Specific arrangement of functional groups influences interactions with biological targets

-

Physical properties - Substitution patterns affect solubility, melting point, and other physical characteristics

Understanding these comparisons helps researchers select the most appropriate compound for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume